N-(3-acetylphenyl)-2-[(2-fluorobenzyl)sulfanyl]-5-(phenylsulfanyl)pyrimidine-4-carboxamide
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Overview
Description
N-(3-ACETYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ACETYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine core, followed by the introduction of various substituents through nucleophilic substitution, electrophilic aromatic substitution, and other organic reactions. Common reagents might include acyl chlorides, thiols, and fluorobenzyl halides under conditions such as reflux in organic solvents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(3-ACETYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution on the aromatic rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-ACETYLPHENYL)-2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to therapeutic effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents. Examples might include:
- N-(3-ACETYLPHENYL)-2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
- N-(3-ACETYLPHENYL)-2-{[(2-BROMOPHENYL)METHYL]SULFANYL}-5-(PHENYLSULFANYL)PYRIMIDINE-4-CARBOXAMIDE
Properties
Molecular Formula |
C26H20FN3O2S2 |
---|---|
Molecular Weight |
489.6 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(2-fluorophenyl)methylsulfanyl]-5-phenylsulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H20FN3O2S2/c1-17(31)18-9-7-10-20(14-18)29-25(32)24-23(34-21-11-3-2-4-12-21)15-28-26(30-24)33-16-19-8-5-6-13-22(19)27/h2-15H,16H2,1H3,(H,29,32) |
InChI Key |
DXZIQBTWDDJQRY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2SC3=CC=CC=C3)SCC4=CC=CC=C4F |
Origin of Product |
United States |
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